molecular formula C21H19ClN2O7S B2765037 Ethyl 1-(2-chlorophenyl)-4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-24-6

Ethyl 1-(2-chlorophenyl)-4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2765037
CAS No.: 899728-24-6
M. Wt: 478.9
InChI Key: MBJGAHFOXFZOIA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core substituted with a 2-chlorophenyl group at position 1, a sulfonyloxy-linked 4-ethoxyphenyl group at position 4, and an ethyl ester at position 2. The 6-oxo group completes the heterocyclic ring system. The 2-chlorophenyl substituent may induce steric and electronic effects distinct from meta- or para-substituted analogs, as seen in related compounds .

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(4-ethoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O7S/c1-3-29-14-9-11-15(12-10-14)32(27,28)31-18-13-19(25)24(17-8-6-5-7-16(17)22)23-20(18)21(26)30-4-2/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJGAHFOXFZOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899728-24-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C21H19ClN2O7SC_{21}H_{19}ClN_{2}O_{7}S with a molecular weight of 478.9 g/mol. It features a complex structure that includes a dihydropyridazine core, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC21H19ClN2O7SC_{21}H_{19}ClN_{2}O_{7}S
Molecular Weight478.9 g/mol
CAS Number899728-24-6

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural frameworks have shown potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1. The SAR analysis revealed that modifications in the sulfonyl and phenolic groups enhance antitumor efficacy .

Antimicrobial Properties

Research has demonstrated that certain derivatives possess antimicrobial activity against a range of pathogens. For example, compounds related to this structure have been tested against Staphylococcus aureus and Escherichia coli , showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 15.62 µg/mL, indicating their potential as broad-spectrum antibacterial agents .

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, a series of compounds derived from the dihydropyridazine framework were tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that modifications at the 4-position of the sulfonyl group significantly increased cytotoxicity against human cancer cell lines. The most potent compound exhibited an IC50 value lower than that of established chemotherapeutics .

Case Study 2: Antimicrobial Activity

A comparative study analyzed the antimicrobial effects of several derivatives against clinically relevant bacterial strains. The disk diffusion method was employed to assess the effectiveness, revealing that some derivatives had comparable efficacy to standard antibiotics. This study highlighted the potential for developing new antimicrobial agents based on the structure of this compound .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that both the chlorophenyl and ethoxyphenyl groups play crucial roles in enhancing biological activity. Substituents at these positions can modulate the compound's interaction with biological targets, influencing both potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent patterns on the pyridazine ring and aromatic groups. Key comparisons include:

Compound Name Substituents (Positions) Key Features Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 2-Cl-Ph (1), 4-(4-EtO-Ph-SO₂O-) (4), CO₂Et (3) Sulfonyloxy group, 2-Cl-Ph N/A ~452.87*
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 3-Cl-Ph (1), CF₃ (4), CO₂Et (3) Trifluoromethyl group, meta-Cl-Ph N/A 346.69
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-MeO-Ph (1), CN (5), Me (4), CO₂Et (3) Cyano, methyl, para-MeO-Ph 164.0–164.5 ~343.34*
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (22) 4-CF₃-Ph (1), CN (5), Me (4), CO₂Et (3) Trifluoromethyl, cyano, methyl N/A ~395.31*
Ethyl 1-(2-chlorophenyl)-4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate 2-Cl-Ph (1), carbamoylmethoxy (4), CO₂Et (3) Carbamoylmethoxy instead of sulfonyloxy N/A 455.89
Ethyl 4-(((4-fluorophenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 2-Cl-Ph (1), 4-F-Ph-SO₂O- (4), CO₂Et (3) Fluoro vs. ethoxy in sulfonyloxy substituent N/A ~436.84*

*Calculated based on molecular formulas.

Key Observations:

Substituent Position Effects :

  • The 2-chlorophenyl group in the target compound contrasts with 3-chlorophenyl (e.g., ) or 4-substituted phenyl analogs (e.g., 4-CF₃-Ph in ). Ortho-substitution may hinder rotational freedom or alter binding interactions in biological targets compared to meta/para positions.

Sulfonyloxy vs. Other Oxygen-Containing Groups :

  • The 4-ethoxyphenylsulfonyloxy group introduces bulkier and more polar characteristics than simpler alkoxy or carbamoylmethoxy groups (e.g., carbamoylmethoxy in ). This could reduce membrane permeability but enhance stability against enzymatic hydrolysis.

Trifluoromethyl vs. Ethoxy :

  • Compounds like and feature trifluoromethyl groups, which increase lipophilicity and metabolic resistance compared to the ethoxy group in the target compound.

Synthetic Yields :

  • Derivatives with electron-withdrawing groups (e.g., nitro in ’s compound 12g) exhibit lower yields (~40%), likely due to steric or electronic challenges during synthesis. The target compound’s sulfonate group may similarly complicate synthesis, though direct yield data are unavailable.

Thermal Properties :

  • Melting points for analogs range widely (109–223°C), influenced by substituent polarity and crystallinity. The target compound’s sulfonate group may elevate its melting point relative to less polar analogs (e.g., 164°C for ’s 12e).

Q & A

Q. What are the key considerations for synthesizing Ethyl 1-(2-chlorophenyl)-4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

Core Pyridazine Formation : Cyclocondensation of hydrazines with β-keto esters under acidic conditions.

Sulfonate Ester Introduction : Reaction with 4-ethoxyphenylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to avoid side reactions.

Esterification : Ethyl ester stabilization via reflux with ethanol and catalytic sulfuric acid.

Q. Optimization Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonate coupling efficiency .
  • Catalysts : Triethylamine improves sulfonylation yields by scavenging HCl .
  • Temperature Control : Low temperatures (0–5°C) prevent sulfonate group hydrolysis .

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)
Pyridazine FormationHydrazine, β-keto ester, HCl, 80°C65–75
Sulfonate Esteration4-Ethoxyphenylsulfonyl chloride, Pyridine, 0°C50–60
Final EsterificationEthanol, H₂SO₄, reflux85–90

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and ethoxyphenyl groups) and ester methylene (δ 4.2–4.4 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and sulfonate linkages (δ 62–65 ppm for sulfonyl-O) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 495.05) .
  • X-ray Crystallography : Resolves dihedral angles between pyridazine and sulfonate groups using SHELXL refinement (R-factor < 0.05) .

Q. How do the compound’s functional groups influence its reactivity in downstream modifications?

Methodological Answer:

  • Sulfonate Ester : Susceptible to nucleophilic substitution (e.g., with amines or thiols) under basic conditions .
  • Ethyl Ester : Hydrolyzes to carboxylic acid in acidic/basic media, enabling prodrug strategies .
  • Chlorophenyl Group : Participates in Suzuki-Miyaura cross-coupling for aryl diversification .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

  • Complementary Techniques : Use NOESY NMR to validate spatial proximity of substituents conflicting with crystallographic data .
  • Computational Validation : Compare DFT-optimized structures (e.g., Gaussian) with experimental data to identify torsional discrepancies .
  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility not captured in static X-ray models .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyridazine derivatives?

Methodological Answer:

  • Substituent Variation : Replace 2-chlorophenyl with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate bioactivity .
  • Biological Assays : Test inhibition of kinases (e.g., EGFR) via fluorescence polarization assays .
  • Metabolite Tracking : Use LC-MS to correlate metabolic stability with substituent hydrophobicity .

Q. Table 2: SAR Trends for Pyridazine Derivatives

SubstituentIC₅₀ (EGFR Inhibition, nM)Metabolic Half-life (h)
2-Chlorophenyl120 ± 152.1 ± 0.3
4-Trifluoromethyl85 ± 101.8 ± 0.2
4-Methoxyphenyl200 ± 253.5 ± 0.4

Q. What methodologies assess the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
  • Reactive Metabolite Trapping : Detect glutathione adducts to assess bioactivation risks .

Q. How can high-resolution crystallography improve understanding of binding modes?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for <1.0 Å resolution.
  • Refinement : SHELXL with TLS parameters to model anisotropic displacement .
  • Validation : MolProbity to ensure Ramachandran outliers <0.5% .

Q. What experimental and computational approaches troubleshoot low synthetic yields?

Methodological Answer:

  • Reaction Monitoring : In situ IR to detect intermediate formation (e.g., sulfonate ester at 1370 cm⁻¹) .
  • Purification : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .
  • DFT Calculations : Identify rate-limiting steps (e.g., sulfonylation transition state) using B3LYP/6-31G* .

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